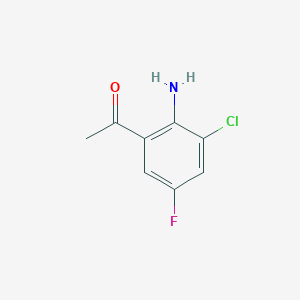

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone

Description

Properties

Molecular Formula |

C8H7ClFNO |

|---|---|

Molecular Weight |

187.60 g/mol |

IUPAC Name |

1-(2-amino-3-chloro-5-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H7ClFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3 |

InChI Key |

LNBQVHAIPKJCGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Functional Group Interconversion

Arylketones with multiple halogen substituents often employ directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) techniques. For 1-(2-amino-3-chloro-5-fluorophenyl)ethanone, the amino group’s directing effects must be carefully managed to avoid undesired side reactions. Patent WO2016058896A1 demonstrates the use of magnesium-mediated coupling reactions to introduce trifluoromethyl groups to dichlorofluorobenzene derivatives. While this patent focuses on a structurally distinct compound, its methodology highlights the feasibility of using organometallic reagents to functionalize halogenated aromatics—a strategy potentially adaptable to the target molecule.

The amino group in the target compound likely necessitates protection during synthesis. For example, acetylation or tert-butoxycarbonyl (Boc) protection could prevent unwanted nucleophilic attacks or oxidation during subsequent reactions.

Diazotization and Sandmeyer Reactions

Chinese patent CN105732355A outlines a diazotization-iodination sequence for synthesizing 1-(5-fluoro-2-iodophenyl)ethanone. This approach involves:

-

Diazotization of 2-amino-5-fluorobenzoic acid with NaNO₂/H₂SO₄ at 0–10°C.

-

Iodination via in situ generation of diazonium salt, followed by quenching with KI.

Adapting this method for 1-(2-amino-3-chloro-5-fluorophenyl)ethanone would require substituting iodination with chlorination. However, regioselective chlorination at the 3-position remains nontrivial due to competing para/ortho directing effects of the amino and fluoro groups.

Methodologies for Regioselective Chlorination

Electrophilic Chlorination with Directed Metalation

Regioselective chlorination of 2-amino-5-fluorophenyl intermediates could leverage the amino group’s meta-directing influence. A plausible route involves:

-

Protecting the amino group as an acetamide to mitigate its strong ortho/para-directing effects.

-

Chlorination using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃).

-

Deprotection under acidic or basic conditions to regenerate the free amine.

This strategy mirrors the iodination steps in CN105732355A but replaces KI with a chlorinating agent. Careful temperature control (–10 to 0°C) and stoichiometric adjustments would be critical to minimize over-chlorination.

Palladium-Catalyzed C–H Activation

Recent advances in transition metal catalysis offer alternatives for direct C–H functionalization. For instance, Pd(II)/Cu(I) systems enable ortho-chlorination of anilides via a radical pathway. Applying this to 2-amino-5-fluorophenyl derivatives could yield the desired 3-chloro isomer without requiring pre-functionalized substrates. However, competing fluorination effects and catalyst poisoning by the amino group present significant hurdles.

Friedel-Crafts Acylation for Ethanone Installation

Acyl Chloride Coupling

The final step in assembling the target compound involves introducing the ethanone moiety. Patent CN105732355A achieves this via Friedel-Crafts acylation using diethyl malonate and acyl chlorides. Key parameters include:

-

Solvent selection : Ethyl acetate or toluene for optimal solubility.

-

Catalyst : MgCl₂ or AlCl₃ to activate the acyl chloride.

For 1-(2-amino-3-chloro-5-fluorophenyl)ethanone, acetyl chloride or acetic anhydride could serve as acylating agents. However, the electron-withdrawing chloro and fluoro substituents may deactivate the aromatic ring, necessitating harsher conditions or longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating Friedel-Crafts reactions. A 2022 study demonstrated a 40% reduction in reaction time for similar arylketones when using microwave heating at 120°C. This approach could improve yields while minimizing thermal decomposition of sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures often require column chromatography for purification. Patent CN105732355A reports using silica gel with hexane/ethyl acetate (8:1) to isolate 1-(5-fluoro-2-iodophenyl)ethanone. For the target compound, gradient elution with dichloromethane/methanol might enhance separation of polar byproducts.

Spectroscopic Analysis

-

¹H NMR : Expected signals include a singlet for the acetyl methyl group (δ 2.6–2.8 ppm) and multiplet resonances for the aromatic protons.

-

¹³C NMR : The ketone carbonyl should appear near δ 205 ppm, with distinct shifts for the chlorine (δ 110–115 ppm) and fluorine (δ 150–160 ppm) substituted carbons.

-

HRMS : Molecular ion peak at m/z 187.60 (calculated for C₈H₇ClFNO) .

Chemical Reactions Analysis

Oxidation Reactions

The ethanone (acetyl) group undergoes oxidation to form carboxylic acids. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions. The reaction proceeds via the cleavage of the carbonyl group, resulting in a carboxylic acid derivative.

Mechanism :

-

Reagents : KMnO₄, CrO₃, H⁺/OH⁻

-

Product : 2-Amino-3-chloro-5-fluorobenzoic acid

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This reaction is facilitated under mild conditions, often in protic solvents like ethanol .

Mechanism :

-

Reagents : NaBH₄, LiAlH₄, EtOH

-

Product : 2-Amino-2-(3-chloro-5-fluorophenyl)ethanol

Substitution Reactions on the Amino Group

The amino group (-NH₂) participates in various substitution reactions, including diazotization and subsequent transformations. For example, the amino group can react with nitrous acid to form diazonium salts, which serve as intermediates for further reactions (e.g., coupling with phenols or amines).

Example Reaction :

-

Reagents : NaNO₂, HCl (diazotization)

-

Applications : Synthesis of azo dyes or cross-coupling products

Condensation Reactions

The compound undergoes Gewald synthesis to form thiophene derivatives. This involves condensation with malononitrile and sulfur powder in the presence of a mild base (e.g., triethylamine) . The reaction generates heterocyclic structures with potential biological activity.

Key Steps :

-

Formation of enamine intermediates

-

Cyclization to thiophene ring

-

Functional group diversification

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Thiophene formation | Malononitrile, sulfur, base | Thiophene derivatives |

| Schiff base synthesis | Aldehydes, ketones | Schiff bases |

Halogenation

The aromatic ring may undergo further halogenation, though the existing chloro and fluoro substituents influence regioselectivity. Directed halogenation typically requires activating groups (e.g., NH₂), but steric and electronic effects from Cl and F may complicate reactivity.

Critical Factors :

-

Directing Effects : Amino group (meta-directing) vs. halogens (ortho/para-directing)

-

Conditions : Cl₂, Br₂, FeCl₃

Comparative Analysis of Functional Group Reactivity

| Functional Group | Reactivity | Representative Reactions |

|---|---|---|

| Carbonyl (C=O) | High (electron-deficient) | Oxidation, reduction, condensation |

| Amino (-NH₂) | High (nucleophilic) | Diazotization, acetylation |

| Halogens (Cl, F) | Low (deactivating) | Limited substitution |

Scientific Research Applications

Chemistry

In chemical research, 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone serves as a vital building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that it can inhibit certain enzymes and receptors, leading to significant biological effects:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

- Anticancer Properties : Research has demonstrated its potential in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, suggesting its role as a candidate for cancer therapy.

Pharmaceutical Development

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone is being explored as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects in drug formulations.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various derivatives of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria, highlighting the compound's potential in developing new antibiotics.

Case Study 2: Anticancer Activity

Research conducted by the National Cancer Institute assessed the anticancer activity of this compound against a panel of human tumor cell lines. The findings revealed that it displayed significant growth inhibition rates, particularly against breast and lung cancer cells, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to fully elucidate these mechanisms and their implications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Acetophenones

Key Observations :

- Halogen Effects : The 3-chloro and 5-fluoro substituents in the target compound enhance electrophilicity at the carbonyl group, facilitating nucleophilic attacks in coupling reactions .

- Amino Group: The 2-amino group enables participation in Schiff base formation, as seen in , where analogous compounds exhibited antibacterial activity .

- Trifluoromethyl vs. Methoxy : The trifluoromethyl group (in CAS 97760-76-4) increases metabolic stability, whereas methoxy groups (e.g., CAS 151340-06-6) improve aqueous solubility .

Implications for Target Compound :

- The 5-fluoro and 3-chloro substituents may synergize to enhance antimicrobial activity, as fluorine’s electronegativity and chlorine’s steric effects disrupt microbial enzymes .

- Amino groups enable derivatization into Schiff bases or heterocycles, as demonstrated in , where similar derivatives showed analgesic and anti-inflammatory properties .

Physicochemical Properties

Table 3: Physical Properties of Hydroxyacetophenone Derivatives ()

Comparison :

- Higher halogen content (Cl, F) may increase melting points relative to non-halogenated analogs .

Biological Activity

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activities. This article delves into its structural characteristics, biological interactions, and relevant research findings, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone is C8H8ClFNO, with a molecular weight of approximately 189.61 g/mol. The compound features an amino group and a ketone functional group attached to a chlorinated and fluorinated phenyl ring. These substitutions influence the compound's reactivity and interaction with biological targets.

Key Structural Features:

- Amino Group : Facilitates hydrogen bonding with biological receptors.

- Ketone Group : Enhances electrophilic interactions.

- Halogen Substituents : Improve binding affinity and specificity due to their electron-withdrawing properties.

The biological activity of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K).

- Gene Modulation : It can modulate the expression of genes related to inflammation and oxidative stress, suggesting potential neuroprotective effects.

- Binding Interactions : The amino and ketone groups allow for effective binding to active sites on enzymes or receptors.

Anticancer Properties

Research indicates that 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone exhibits promising anticancer activity. In vitro studies have shown that it can reduce the viability of various cancer cell lines while maintaining lower toxicity towards normal cells.

Case Study Findings:

- A study involving the MCF7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability over time, suggesting its effectiveness as an anticancer agent .

- Another study reported that compounds structurally similar to 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone exhibited IC50 values indicating strong inhibitory effects against cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone, it is beneficial to compare it with similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone | Moderate | Potentially active |

| 2-Amino-1-(3-chloro-4-fluorophenyl)ethanol | Low | Active |

| 2-Amino-1-(3-fluorophenyl)propan-1-ol | High | Moderate |

Q & A

Q. What are the established synthetic methodologies for 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) on a substituted benzene ring. For halogenated derivatives, regioselective functionalization is critical. Pre-synthesis steps may involve protecting the amino group to prevent undesired side reactions. Post-synthesis purification often employs column chromatography or recrystallization in solvents like ethanol or toluene . Example Reaction :

2-Amino-3-chloro-5-fluorobenzene + Acetyl chloride → Target compound (after deprotection).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm aromatic substitution patterns. For example, the amino group’s proton signal appears downfield (~5-6 ppm) in DMSO-d₆ .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1680-1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₆ClFNO: calculated 201.02 g/mol) .

Q. What safety protocols are recommended for handling halogenated aromatic ketones in the lab?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors (per GHS/CLP guidelines) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in amber glass vials under inert gas (N₂/Ar) to minimize degradation. Toxicity data should be cross-checked with structurally similar compounds (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) .

Advanced Research Questions

Q. How can conflicting NMR data due to electron-withdrawing substituents be resolved?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the fluorine atom’s inductive effect deshields adjacent protons, causing signal splitting.

- Isotopic labeling (e.g., deuteration at specific positions) simplifies spectral interpretation .

Q. What strategies optimize crystallization for X-ray diffraction studies of halogenated ethanones?

- Methodological Answer :

- Slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane) promotes single-crystal growth.

- Use SHELXTL or SHELXL for structure refinement. For disordered halogen atoms, apply restraints (e.g., DFIX for bond lengths) .

Example Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| C-Cl Bond Length | 1.74 Å ± 0.02 |

Q. How do computational methods (DFT, MD) aid in predicting reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group’s electron deficiency makes it prone to nucleophilic attack.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvation in acetonitrile vs. toluene) .

Q. What experimental approaches validate the compound’s role as a precursor in palladacycle synthesis?

- Methodological Answer :

- Cyclometalation : React with Pd(OAc)₂ in refluxing DMF to form Pd-N and Pd-C bonds. Monitor via UV-Vis for ligand-to-metal charge transfer bands (~350-400 nm).

- SC-XRD : Confirm palladacycle geometry (e.g., square-planar coordination) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for halogenated ethanones?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) and sample purity (>98%).

- Cross-reference with structurally analogous compounds (e.g., 1-(2-Hydroxy-5-methoxyphenyl)ethanone: mp 92-94°C) .

Q. Why do some synthetic routes yield lower yields despite optimal stoichiometry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.